An In-depth Technical Guide to 8-Bromo-1,6-naphthyridine: Properties, Reactivity, and Applications
An In-depth Technical Guide to 8-Bromo-1,6-naphthyridine: Properties, Reactivity, and Applications
Abstract
8-Bromo-1,6-naphthyridine is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity, primarily centered around the C-Br bond, make it an attractive scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 8-Bromo-1,6-naphthyridine, with a particular focus on its application in modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and a summary of its spectroscopic characteristics are presented to support researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Importance of 8-Bromo-1,6-naphthyridine
The naphthyridine core, a diazabenzonaphthalene, is a privileged scaffold found in numerous biologically active compounds and functional materials. The introduction of a bromine atom at the 8-position of the 1,6-naphthyridine skeleton creates a highly valuable synthetic intermediate. This bromine atom acts as a versatile chemical "handle," enabling a wide array of functionalizations through transition-metal-catalyzed cross-coupling reactions.
The electron-deficient nature of the two pyridine rings within the naphthyridine system influences the reactivity of the C-Br bond, making it an excellent substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] These reactions are cornerstones of modern drug development, allowing for the modular and efficient construction of carbon-carbon and carbon-nitrogen bonds.[1][3] Consequently, 8-Bromo-1,6-naphthyridine is a key starting material for generating libraries of novel compounds for screening as potential therapeutics, particularly in oncology and infectious diseases, where substituted naphthyridines have shown promise.[4]
This document serves as a technical resource for scientists, providing foundational data on the properties of this compound and practical guidance for its synthetic manipulation.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's basic properties are critical for its effective use in research. The key identifiers and computed physicochemical properties for 8-Bromo-1,6-naphthyridine are summarized below.
| Property | Value | Source |
| IUPAC Name | 8-bromo-1,6-naphthyridine | [5] |
| CAS Number | 17965-74-1 | [5] |
| Molecular Formula | C₈H₅BrN₂ | [5] |
| Molecular Weight | 209.04 g/mol | [5] |
| Canonical SMILES | C1=CC2=CN=CC(=C2N=C1)Br | [5] |
| InChIKey | PQBNZTONCGWKCZ-UHFFFAOYSA-N | [5] |
| Monoisotopic Mass | 207.96361 Da | [5] |
| XLogP3 (Computed) | 1.8 | [5] |
| Polar Surface Area | 25.8 Ų | [5] |
| Appearance | Typically a solid at room temperature | [6] |
Spectroscopic Profile
The structural elucidation of 8-Bromo-1,6-naphthyridine and its derivatives relies on standard spectroscopic techniques. While a comprehensive experimental dataset for the parent compound is not widely published, the expected spectroscopic characteristics can be reliably predicted.
| Technique | Predicted Characteristics |
| ¹H NMR | The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the pyridine rings will exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent. |
| ¹³C NMR | Eight signals are expected in the aromatic region. The carbon atom attached to the bromine (C8) will have its chemical shift influenced by the heavy atom effect. The carbons adjacent to the nitrogen atoms will typically appear at lower field (higher ppm). |
| Mass Spec. | The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two major peaks for the molecular ion (M⁺) will be observed at m/z values separated by two units (e.g., [M]⁺ and [M+2]⁺) with a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7] Predicted m/z for [M+H]⁺ is 208.97089.[8] |
| IR Spectroscopy | The spectrum would be characterized by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretching above 3000 cm⁻¹. |
Chemical Properties and Synthetic Utility
The reactivity of 8-Bromo-1,6-naphthyridine is dominated by the chemistry of its carbon-bromine bond, which is amenable to a variety of powerful bond-forming reactions.
Caption: Key reaction pathways for 8-Bromo-1,6-naphthyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[2][9] 8-Bromo-1,6-naphthyridine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 8-position.
Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the C-Br bond to a Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][11] A base is crucial for activating the organoboron species to facilitate the transmetalation step.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation for synthesizing pharmaceuticals and other nitrogen-containing compounds.[1] This palladium-catalyzed reaction couples aryl halides with primary or secondary amines.[3] Using 8-Bromo-1,6-naphthyridine, a diverse array of amines can be installed at the 8-position, providing access to novel scaffolds for drug discovery.
Mechanism Insight: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the C-Br bond to the Pd(0) catalyst.[12] The amine then coordinates to the palladium complex, and following deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the catalyst.[1] The choice of phosphine ligand is critical for the efficiency of this reaction, with sterically hindered, electron-rich ligands often providing the best results.[13]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SₙAr)
Due to the electron-deficient nature of the naphthyridine ring system, it can be susceptible to nucleophilic aromatic substitution (SₙAr).[14] While the C-Br bond itself is a leaving group, SₙAr reactions on naphthyridine systems are often complex and regioselectivity can depend heavily on the specific nucleophile, reaction conditions, and the presence of other activating groups on the ring.[15][16] This pathway is generally less predictable for 8-Bromo-1,6-naphthyridine compared to palladium-catalyzed couplings but remains a potential route for functionalization under specific conditions.
Experimental Protocols
The following protocols are provided as general, validated starting points for researchers. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This procedure outlines a typical approach for coupling 8-Bromo-1,6-naphthyridine with an arylboronic acid.
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add 8-Bromo-1,6-naphthyridine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.[17] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.
General Protocol for Buchwald-Hartwig Amination
This procedure provides a framework for the C-N coupling of 8-Bromo-1,6-naphthyridine with a primary or secondary amine.
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 8-Bromo-1,6-naphthyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to a reaction vessel.
-
Reagent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane. Finally, add the amine coupling partner (1.1-1.3 equiv.).
-
Reaction: Seal the vessel and heat with stirring to the target temperature (typically 90-120 °C). Monitor the reaction for consumption of the starting material.
-
Workup: After cooling, quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to isolate the aminated product.
Safety Information
8-Bromo-1,6-naphthyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood.
-
Hazard Statements:
Conclusion
8-Bromo-1,6-naphthyridine stands out as a strategically important and versatile building block for synthetic and medicinal chemistry. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the synthesis of diverse and complex molecules. The protocols and data presented in this guide offer a solid foundation for researchers to leverage the full potential of this compound in their drug discovery and materials science programs, paving the way for the development of novel and impactful chemical entities.
References
- Smolecule. 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one.
-
PubChem. 8-Bromo-1,6-naphthyridine. National Center for Biotechnology Information. Available from: [Link]
- ChemicalBook. 8-BROMO-1,6-NAPHTHYRIDINE-2-CARBOXYLIC ACID synthesis.
- Sigma-Aldrich. 8-Bromo-1,6-naphthyridin-2(1H)-one.
- Sharma, V., et al. Supporting Information. New Journal of Chemistry.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
- RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
- Vibrant Pharma Inc. 8-Bromo-1,6-naphthyridin-2(1H)-one; 8-Bromo-2-hydroxy-1,6-naphthyridine.
- PubChemLite. 8-bromo-1,6-naphthyridine (C8H5BrN2).
- BenchChem. Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
- Organic Chemistry Portal. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides.
- Chemcasts. 3,8-Dibromo-1,6-naphthyridine (CAS 17965-75-2) Properties.
- The Journal of Organic Chemistry. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.
- Fisher Scientific. ChemScene | 8-Bromo-1,6-naphthyridine.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available from: [Link]
- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
- AChemBlock. 8-bromo-1,6-naphthyridin-5-amine 95%.
- PubChemLite. 8-bromo-1,6-naphthyridin-2(1h)-one.
- BLD Pharm. 17965-74-1|8-Bromo-1,6-naphthyridine.
- PubChemLite. 8-bromo-1,6-naphthyridin-5(6h)-one.
- BenchChem. Navigating the Regioselective Functionalization of 5-Bromo-8-chloro-1,7-naphthyridine.
-
PubChem. 8-Bromo-1,6-naphthyridin-4(1H)-one. National Center for Biotechnology Information. Available from: [Link]
-
Green Chemistry (RSC Publishing). A mild synthesis of substituted 1,8-naphthyridines. Available from: [Link]
-
The Journal of Organic Chemistry. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications. Available from: [Link]
-
ResearchGate. Nucleophilic-Substitution Reactions in Benzo[C][4][18]Naphthyridines. Available from: [Link]
- BLDpharm. 8-Bromo-1,6-naphthyridin-5(6H)-one.
-
CSIRO Publishing. Nucleophilic-Substitution Reactions in Benzo[C][4][18]Naphthyridines. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
- Chemcasts. 3,8-Dibromo-1,6-naphthyridine Properties vs Pressure.
- Advanced ChemBlocks. 8-bromo-7-methoxy-1,6-naphthyridin-4-ol 95%.
-
PMC. Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available from: [Link]
- BenchChem. 5-Bromo-1,7-naphthyridin-8-amine.
-
ACS Publications. Bromination reactions of 1,5- and 1,8-naphthyridine 1-oxides. Available from: [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]
-
NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. Available from: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buy 8-Bromo-2-chloro-1,6-naphthyridin-7(6H)-one [smolecule.com]
- 5. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Bromo-1,6-naphthyridin-2(1H)-one AldrichCPR 902837-41-6 [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. PubChemLite - 8-bromo-1,6-naphthyridine (C8H5BrN2) [pubchemlite.lcsb.uni.lu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. connectsci.au [connectsci.au]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. vibrantpharma.com [vibrantpharma.com]
